molecular formula C26H34CuO6 B7952081 copper;2-hydroxy-3,5-di(propan-2-yl)benzoate

copper;2-hydroxy-3,5-di(propan-2-yl)benzoate

Cat. No.: B7952081
M. Wt: 506.1 g/mol
InChI Key: TVBRFTMKVUPWQT-UHFFFAOYSA-L
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Description

Zoledronic acid . Zoledronic acid is a bisphosphonate used to treat various bone diseases, including osteoporosis, Paget’s disease, and bone metastases from cancer. It is known for its ability to inhibit bone resorption, making it a valuable therapeutic agent in managing bone-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zoledronic acid is synthesized through a multi-step process. The synthesis typically involves the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of zoledronic acid involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes purification steps to remove impurities and ensure the final product meets pharmaceutical standards. The use of advanced analytical techniques ensures the quality and consistency of the produced zoledronic acid.

Chemical Reactions Analysis

Types of Reactions

Zoledronic acid undergoes various chemical reactions, including:

    Oxidation: Zoledronic acid can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the chemical structure of zoledronic acid, potentially altering its biological activity.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create derivatives of zoledronic acid with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds.

Scientific Research Applications

Zoledronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study bisphosphonate chemistry and its interactions with various metal ions.

    Biology: Zoledronic acid is studied for its effects on bone cells, including osteoclasts and osteoblasts, to understand its mechanism of action in bone resorption inhibition.

    Medicine: It is extensively researched for its therapeutic potential in treating bone diseases and preventing skeletal-related events in cancer patients.

    Industry: Zoledronic acid is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Zoledronic acid exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral. The compound also interferes with the mevalonate pathway, which is crucial for the prenylation of small GTPase signaling proteins. This disruption leads to the inhibition of osteoclast function and induces apoptosis in these cells .

Comparison with Similar Compounds

Similar Compounds

  • Ibandronic acid
  • Minodronic acid
  • Risedronic acid

Comparison

Zoledronic acid is unique among bisphosphonates due to its high potency and long duration of action. It has a stronger affinity for bone mineral and a more prolonged inhibitory effect on bone resorption compared to similar compounds. This makes it particularly effective in treating severe bone diseases and reducing the risk of fractures in patients with osteoporosis .

Properties

IUPAC Name

copper;2-hydroxy-3,5-di(propan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBRFTMKVUPWQT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34CuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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